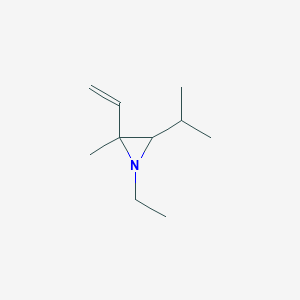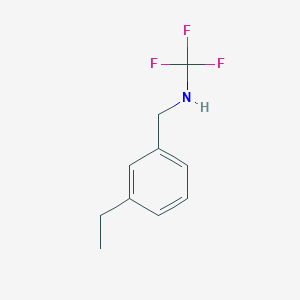
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine is an organic compound belonging to the aziridine class. Aziridines are three-membered nitrogen-containing heterocycles known for their ring strain and reactivity. This compound is characterized by its unique structure, which includes an ethenyl group, an ethyl group, a methyl group, and a propan-2-yl group attached to the aziridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an appropriate amine with an alkylating agent can lead to the formation of the aziridine ring. The reaction conditions typically involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
化学反応の分析
Types of Reactions
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted aziridines.
科学的研究の応用
2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including enzyme inhibition and polymerization reactions.
類似化合物との比較
Similar Compounds
Aziridine: The simplest member of the aziridine class, lacking the additional substituents found in 2-Ethenyl-1-ethyl-2-methyl-3-(propan-2-yl)aziridine.
2-Methylaziridine: Contains a methyl group attached to the aziridine ring.
2-Ethylaziridine: Contains an ethyl group attached to the aziridine ring.
Uniqueness
This compound is unique due to its combination of substituents, which impart distinct chemical and physical properties. The presence of the ethenyl group enhances its reactivity, while the ethyl, methyl, and propan-2-yl groups contribute to its steric and electronic characteristics.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
344326-31-4 |
|---|---|
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
IUPAC名 |
2-ethenyl-1-ethyl-2-methyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C10H19N/c1-6-10(5)9(8(3)4)11(10)7-2/h6,8-9H,1,7H2,2-5H3 |
InChIキー |
DXWFGWLGHKHZSQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(C1(C)C=C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)



![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)







